molecular formula C13H17ClF3NO B1391303 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1516938-12-7

4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

Cat. No.: B1391303
CAS No.: 1516938-12-7
M. Wt: 295.73 g/mol
InChI Key: HZOXJASYVKIOLW-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C13H17ClF3NO and its molecular weight is 295.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of dopamine d3 receptor antagonists , suggesting that this compound may also interact with dopamine receptors.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Biochemical Analysis

Biochemical Properties

4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and thereby affecting metabolic pathways . The nature of these interactions is often characterized by strong binding due to the electronegative trifluoromethyl group, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to altered signaling cascades . Additionally, it can affect the expression of genes involved in metabolic processes, potentially leading to changes in cellular energy production and utilization. The compound’s impact on cellular metabolism may also involve alterations in the levels of key metabolites and flux through metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are often mediated by the trifluoromethyl group’s ability to form strong non-covalent bonds with target molecules.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function can vary depending on the experimental context. For example, prolonged exposure to the compound may lead to cumulative changes in gene expression and cellular metabolism, potentially resulting in altered cell function. In vivo studies have also indicated that the compound’s effects can persist over time, with potential implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification . The compound’s impact on metabolic flux can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism. Additionally, it may interact with other metabolic enzymes, modulating their activity and thereby influencing metabolic pathways related to energy production, lipid metabolism, and other essential cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters (OATs) or organic cation transporters (OCTs) . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting proteins . These interactions can influence the compound’s activity and function within the cell. For example, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular energy production and metabolism.

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10;/h1-3,8,10,17H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOXJASYVKIOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.